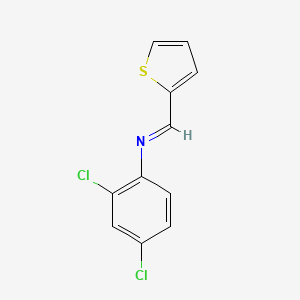
N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine is an organic compound that features a dichlorophenyl group attached to a thiophene ring via a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine typically involves the reaction of 2,4-dichloroaniline with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2,4-Disubstituted thiazoles
Comparison: N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
81336-01-8 |
|---|---|
Molecular Formula |
C11H7Cl2NS |
Molecular Weight |
256.1 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C11H7Cl2NS/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-7H |
InChI Key |
APRAPDOMLVHJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
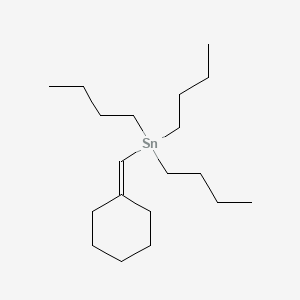


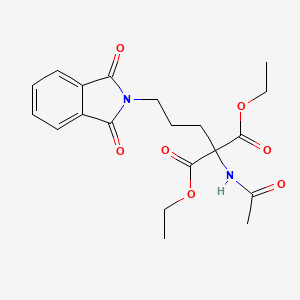
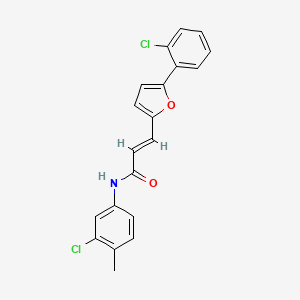
![2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid](/img/structure/B11947140.png)
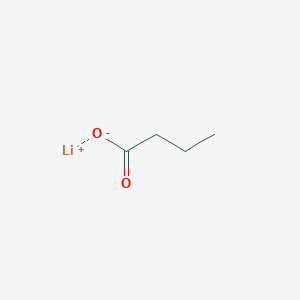
![4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile](/img/structure/B11947144.png)

![3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11947152.png)


![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
